2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine moiety, an azetidine ring, and a dihydropyridazinone core, making it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials, followed by cyclization reactions. The azetidine ring is then introduced via nucleophilic substitution reactions, and the final dihydropyridazinone core is formed through cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the field of cancer research due to its ability to inhibit certain kinases
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to alterations in cellular signaling pathways. This can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been explored for their anticancer properties.
Uniqueness
What sets 2-(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which may confer distinct biological activities and pharmacological properties. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-9-17-19(23-13)20(22-12-21-17)25-10-15(11-25)26-18(27)8-7-16(24-26)14-5-3-2-4-6-14/h2-9,12,15,23H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIMXDFQJJAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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